molecular formula C4H7N3OS B1280175 1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one CAS No. 72926-04-6

1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one

Cat. No.: B1280175
CAS No.: 72926-04-6
M. Wt: 145.19 g/mol
InChI Key: UZFFALRETNPGBN-UHFFFAOYSA-N
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Description

1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one is a heterocyclic compound featuring a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a ketone group in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization to form the thiadiazole ring. The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of 1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one is attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 1,3,4-Thiadiazole-2-amine

Uniqueness: 1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone group, which allows for a broader range of chemical reactivity and biological activity compared to its analogs. The specific arrangement of functional groups in this compound provides distinct properties that can be exploited in various applications .

Properties

IUPAC Name

1-(5-amino-2H-1,3,4-thiadiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c1-3(8)7-2-9-4(5)6-7/h2H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFFALRETNPGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504170
Record name 1-(5-Amino-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72926-04-6
Record name 1-(5-Amino-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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